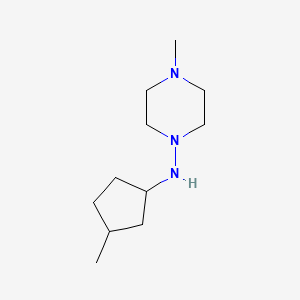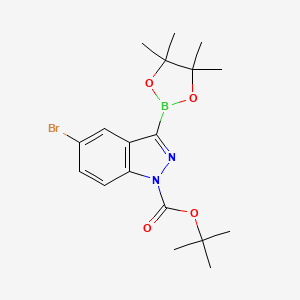
4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine” is a chemical compound with the formula C11H23N3 and a molecular weight of 197.32 . It is typically in liquid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H23N3/c1-10-3-4-11(9-10)12-14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research into the synthesis of new chemical compounds, such as the reaction of various ester ethoxycarbonylhydrazones with primary amines, including derivatives of piperazine, has led to the creation of compounds with significant antimicrobial activities. Some synthesized compounds showed good to moderate activities against tested microorganisms, highlighting the potential of piperazine derivatives in developing new antimicrobials (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Carbon Dioxide Capture
Piperazine and its blends have been characterized for use in carbon dioxide capture by amine scrubbing, demonstrating promising results in terms of CO2 solubility, mass transfer rate, and resistance to thermal degradation. This research underscores the role of piperazine derivatives in enhancing the efficiency and sustainability of CO2 capture technologies (Li, Li, Nguyen, Rochelle, & Chen, 2013).
Drug Discovery and Development
Saturated, spirocyclic N-heterocycles, important scaffolds for drug discovery, have been synthesized using the stannyl amine protocol (SnAP) reagents and ketones. This methodology provides a straightforward approach to accessing a variety of N-unprotected spirocyclic amines, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Siau & Bode, 2014).
Supramolecular Chemistry
Studies on the crystallography of piperazine derivatives have revealed insights into their supramolecular association, polymorphism, and hydrogen bonding patterns. This research contributes to the understanding of molecular interactions and the design of materials with desired physical and chemical properties (Jotani, Wardell, & Tiekink, 2018).
Molecular Sensing and Detection
Piperazine-modified carbon quantum dots have been utilized in the development of a specific visual detection method for oxytetracycline, exploiting fluorescence resonance energy transfer (FRET) between the dots and the antibiotic. This innovative approach offers a rapid and convenient method for the detection of specific analytes in solution (Yang, Zhao, Liu, & Wang, 2019).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H314, H332, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-10-3-4-11(9-10)12-14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNMTOWGZNQNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415952-45-3 |
Source


|
| Record name | 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)


![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2780434.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2780439.png)

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)




![Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2780448.png)
